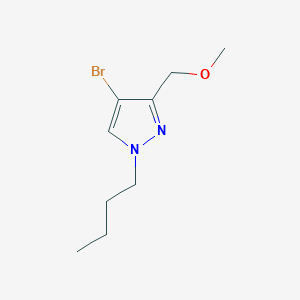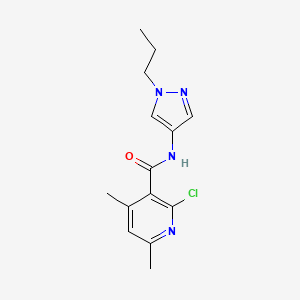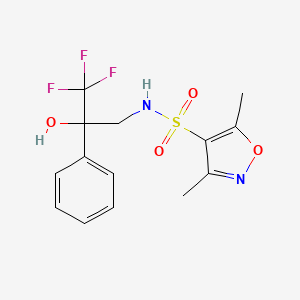
4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and has a molecular formula of C10H17BrN2O.
Wirkmechanismus
The mechanism of action of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it has been found to interact with various enzymes and receptors in the body, which may be responsible for its various biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new materials such as polymers and liquid crystals. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis method of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole involves the reaction between 1-bromo-4-butanol and 3-(methoxymethyl)pyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, this compound has been found to be effective in controlling the growth of certain weeds and pests. It has also been studied for its potential use as a herbicide and insecticide.
In materials science, this compound has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
4-bromo-1-butyl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBGVCFCCZFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2852972.png)


![1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2852977.png)


![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)


